molecular formula C26H31ClN4O4 B6550487 5-[1-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide CAS No. 1040680-02-1

5-[1-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide

货号: B6550487
CAS 编号: 1040680-02-1
分子量: 499.0 g/mol
InChI 键: NXQRHYFQSFKFPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a tetrahydroquinazolinone core (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl) substituted with a carbamoylmethyl group linked to a 2-(4-chlorophenyl)ethyl moiety. The pentanamide chain is terminated with an isopropyl group.

属性

IUPAC Name

5-[1-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O4/c1-18(2)29-23(32)9-5-6-16-30-25(34)21-7-3-4-8-22(21)31(26(30)35)17-24(33)28-15-14-19-10-12-20(27)13-11-19/h3-4,7-8,10-13,18H,5-6,9,14-17H2,1-2H3,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQRHYFQSFKFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-[1-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide belongs to the quinazoline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is C29H32ClN3O7C_{29}H_{32}ClN_{3}O_{7} with a molecular weight of approximately 570.03 g/mol. Its structure features a quinazoline core, which is pivotal for its biological properties.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines. Notably, quinazoline derivatives have been reported to inhibit the growth of tumor cells by targeting specific receptors involved in cell proliferation and survival.

Case Study: Quinazoline Derivatives in Cancer Therapy

A study demonstrated that certain quinazoline derivatives possess potent cytotoxic effects against several cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (human leukemia). The mechanism of action often involves the inhibition of critical signaling pathways such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .

Anti-inflammatory Effects

Quinazolines are also noted for their anti-inflammatory properties. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, providing a dual therapeutic approach in treating inflammatory diseases alongside cancer.

The anti-inflammatory effects are primarily attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This inhibition reduces the expression of inflammatory mediators and cytokines, thereby alleviating symptoms associated with chronic inflammation .

Antimicrobial Activity

Emerging data suggest that quinazoline derivatives may exhibit antimicrobial properties. Some studies have indicated their effectiveness against various bacterial strains, potentially offering new avenues for antibiotic development.

Summary of Biological Activities

Activity TypeMechanism/TargetReferences
AnticancerInhibition of EGFR and PDGFR
Anti-inflammatoryNF-kB signaling inhibition
AntimicrobialEffective against certain bacterial strains

Synthesis and Evaluation

Recent studies have focused on synthesizing novel quinazoline derivatives and evaluating their biological activities. For example, a series of 3-substituted quinazolines were synthesized and tested for their anticancer properties. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly enhance biological activity while minimizing toxicity.

科学研究应用

Anti-cancer Properties

Research indicates that compounds with similar structures to 5-[1-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide exhibit significant anti-cancer properties. The quinazolinone core has been shown to interact with various enzymes and receptors involved in cancer pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis.

Anti-inflammatory Effects

In addition to its anti-cancer potential, this compound may also possess anti-inflammatory properties. Preliminary studies suggest that it could inhibit specific kinases or proteins implicated in inflammatory responses, making it a candidate for treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that create the desired functional groups while maintaining the integrity of the quinazolinone core. The mechanism of action is believed to involve binding to specific biological targets, modulating critical pathways related to cell growth and inflammation.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, we can compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Ethyl 5-Methyl (4RS)-4-(2-Chlorophenyl)-6-methyl-1,4-dihydropyridineDihydropyridine core with chlorophenyl groupPrimarily used as an antihypertensive agent
ParoxetinePhenol derivative with a piperidine ringAntidepressant; distinct mechanism involving serotonin reuptake inhibition
SirolimusMacrolide structure with immunosuppressive propertiesUsed primarily in transplant medicine; different target profile

These comparisons highlight the varying degrees of biological activity and therapeutic applications among these compounds while emphasizing the distinct mechanisms through which they operate.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of compounds related to 5-[1-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide. For instance:

  • A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinones exhibited significant cytotoxic effects against various cancer cell lines.
  • Another research highlighted the anti-inflammatory activity of similar compounds in preclinical models, suggesting their potential use in treating conditions like rheumatoid arthritis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Quinazolinone-Based Analogues

Quinazolinone derivatives are well-documented for diverse pharmacological activities. For example:

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamides () share a propanamide backbone but replace the quinazolinone with oxadiazole and thiazole groups.
  • Tetrazole-containing biphenyl derivatives () exhibit a pentanamide chain but incorporate tetrazole rings, which enhance polarity and metal-binding capacity compared to the chlorophenyl group in the target compound .

Structural Impact on Bioactivity :

  • The 2,4-dioxo-quinazolinone core in the target compound may favor interactions with ATP-binding pockets (e.g., kinases) due to planar aromaticity and hydrogen-bonding sites.
  • Substitution with a 4-chlorophenyl group likely enhances hydrophobic interactions, as seen in pesticide compounds like propanil (N-(3,4-dichlorophenyl)propanamide, ), though the target compound’s larger scaffold suggests distinct targets .
Piperazine/Piperidine-Containing Amides
  • 5-(4-Arylpiperazin-1-yl)-N-quinolinylpentanamides () feature a piperazine ring instead of quinazolinone. Piperazine derivatives often target neurotransmitter receptors (e.g., dopamine or serotonin receptors), whereas the quinazolinone core may prioritize kinase inhibition .
  • 4-Anilidopiperidine analogues () utilize a piperidine scaffold with anilide substituents. These compounds, synthesized via reductive amination and propionylation, highlight the role of carbamoyl linkages in stability—a feature shared with the target compound’s carbamoylmethyl group .
Chlorophenyl-Containing Compounds
  • Propanil (N-(3,4-dichlorophenyl)propanamide, ) and iprodione metabolites () demonstrate that chlorophenyl groups enhance herbicidal and antifungal activity. However, the target compound’s extended quinazolinone-pentanamide structure likely shifts its mechanism toward eukaryotic targets (e.g., anti-cancer or anti-inflammatory applications) .
Computational Insights
  • Noncovalent interaction analysis () may reveal steric effects from the isopropyl group, influencing binding pocket compatibility .

Bioactivity and Target Profiling

  • Bioactivity clustering () suggests structurally similar compounds (e.g., shared amide/chlorophenyl motifs) may target overlapping pathways, such as kinase signaling or oxidative stress response .
  • Molecular networking () using MS/MS data could dereplicate the target compound against known quinazolinones, though empirical validation is needed .

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Scaffold Key Substituents Potential Targets Evidence
Target Compound Tetrahydroquinazolinone 4-Chlorophenyl, isopropyl-pentanamide Kinases, inflammatory mediators N/A
5-(4-Arylpiperazin-1-yl)-pentanamides Piperazine Dichlorophenyl, quinoline Neurotransmitter receptors
Propanil Propanamide 3,4-Dichlorophenyl Plant acetolactate synthase

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-[1-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamide?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example:

  • Step 1 : React a quinazolinone core with a carbamoylmethyl group using reductive amination (e.g., sodium triacetoxylborohydride in dichloroethane for analogous structures) .
  • Step 2 : Introduce the 4-chlorophenethyl carbamoyl moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF).
  • Step 3 : Purify intermediates via normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Identify characteristic peaks for the tetrahydroquinazolinone core (e.g., downfield shifts for carbonyl groups at ~170-180 ppm in 13C NMR) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
  • FT-IR : Verify key functional groups (e.g., C=O stretches at ~1650-1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with modifications to the 4-chlorophenyl group or isopropylamide moiety (e.g., replace Cl with F or CH3 to study electronic effects) .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Compare IC50 values to establish SAR trends.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental data .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Validation : Repeat experiments with extended concentration ranges (e.g., 1 nM–100 µM) to confirm activity thresholds.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., quinazolinone derivatives) to identify confounding factors .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio) .
  • Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer (e.g., Omura-Sharma-Swern oxidation protocols) .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Ni-based) for critical coupling steps .

Q. What approaches mitigate solubility limitations in in vitro assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use ethanol-water or DMSO-PBS mixtures (≤5% organic phase) to enhance solubility without cytotoxicity .
  • Prodrug Derivatization : Temporarily modify polar groups (e.g., esterify carboxylic acids) to improve bioavailability .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Methodological Considerations for Data Interpretation

Q. How should researchers validate molecular docking predictions for this compound?

  • Answer :

  • Crystallographic Validation : Co-crystallize the compound with its target protein (e.g., kinase domain) to compare predicted vs. actual binding poses .
  • Mutagenesis Studies : Introduce point mutations in key binding residues (e.g., Ala-scanning) to confirm docking interactions .

Q. What analytical techniques are critical for assessing compound stability under physiological conditions?

  • Answer :

  • HPLC-MS Stability Assays : Monitor degradation products in simulated gastric fluid (pH 2) or plasma (37°C) over 24 hours .
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for accelerated shelf-life studies .

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